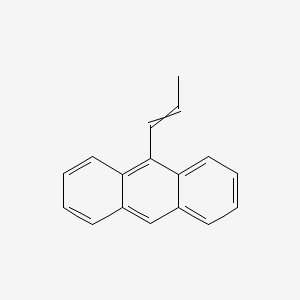![molecular formula C11H16N2O2 B14673402 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 36187-56-1](/img/structure/B14673402.png)
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is an organic compound that features a dioxolane ring and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile typically involves the reaction of 3-cyanopropyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dioxolane ring can also interact with biological membranes, affecting their permeability and function .
類似化合物との比較
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]
Uniqueness
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the presence of both a dioxolane ring and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
CAS番号 |
36187-56-1 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
4-[2-(3-cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile |
InChI |
InChI=1S/C11H16N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-6,9-10H2 |
InChIキー |
VCBTUNAHDSEABM-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCCC#N)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


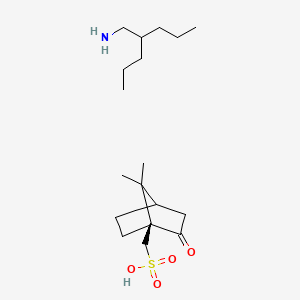
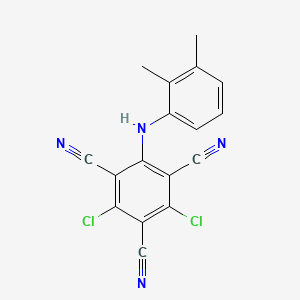


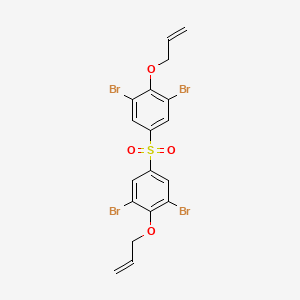
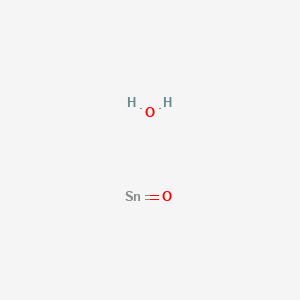
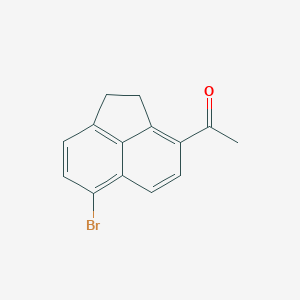
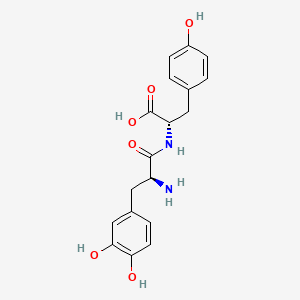
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
